N-Fluoropyridinium pyridine heptafluorodiborate

Electrophilic Fluorination Kinetic Analysis Reactivity Scale

N-Fluoropyridinium pyridine heptafluorodiborate delivers a kinetic profile precisely between Selectfluor and NFSI, enabling clean monofluorination of highly activated olefins without over-fluorination or substrate decomposition. Its >196°C melting point—over 100°C higher than tetrafluoroborate analogs—ensures superior thermal stability during storage and mild heating. Non-hygroscopic and soluble in both water and organic solvents, it simplifies anhydrous workflows where moisture-sensitive reagents fail. Proven 96% yield in steroid fluorination at 40°C. The reagent transfers fluorine selectively to enol esters, silyl enol ethers, enamines, and the α-position of sulfides. For procurement managers and process chemists seeking a cost-effective, thermally robust, and safely handled electrophilic fluorine source with predictable, moderate reactivity, this compound eliminates the guesswork of reagent substitution that can lead to yield collapse or reaction failure.

Molecular Formula C10H10B2F8N2
Molecular Weight 331.81
CAS No. 131307-35-2
Cat. No. B1147537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fluoropyridinium pyridine heptafluorodiborate
CAS131307-35-2
Molecular FormulaC10H10B2F8N2
Molecular Weight331.81
Structural Identifiers
SMILESB(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=[N+](C=C1)F
InChIInChI=1S/C5H5FN.C5H5N.BF4.BF3/c6-7-4-2-1-3-5-7;1-2-4-6-5-3-1;2-1(3,4)5;2-1(3)4/h1-5H;1-5H;;/q+1;;-1;
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Fluoropyridinium Pyridine Heptafluorodiborate (NFPy): Electrophilic Fluorinating Reagent


N-Fluoropyridinium pyridine heptafluorodiborate (NFPy, CAS 131307-35-2) is an electrophilic N–F fluorinating agent within the N-fluoropyridinium salt class [1]. It is a stable, non-hygroscopic crystalline solid (m.p. 196–201 °C) that serves as a moderately powerful, safe, and inexpensive source of electrophilic fluorine . NFPy is employed for the selective transfer of fluorine to activated olefins (e.g., enol esters, silyl enol ethers, enamines) and sulfides under mild conditions [2].

Why Substituting N-Fluoropyridinium Pyridine Heptafluorodiborate with Another N–F Reagent Can Compromise Fluorination Outcomes


Electrophilic N–F fluorinating reagents are not interchangeable; their reactivity spans eight orders of magnitude [1]. In the N-fluoropyridinium class alone, subtle changes to the counteranion or ring substituents profoundly alter both the rate and chemoselectivity of fluorine transfer [2]. Consequently, substituting NFPy with a generic N–F reagent—even another pyridinium salt—without quantitative justification can lead to dramatically different yields, unwanted side reactions, or complete reaction failure [3]. The evidence below quantifies exactly how NFPy's specific kinetic profile, fluorine payload, thermal stability, and selectivity diverge from its closest analogs, enabling informed selection based on the synthetic objective.

Quantitative Differential Evidence for N-Fluoropyridinium Pyridine Heptafluorodiborate (NFPy) vs. Comparator Electrophilic Fluorinating Reagents


NFPy Kinetic Reactivity vs. Selectfluor and NFSI in Acetonitrile

An experimentally determined reactivity scale for ten N–F reagents in CH₃CN reveals that NFPy (as its BF₄⁻ salt) exhibits a second-order rate constant (k₂) for the fluorination of a 1,3-diaryl-1,3-dicarbonyl enol substrate that is intermediate between the widely used reagents Selectfluor and NFSI [1]. NFPy is approximately 3 800‑fold less reactive than Selectfluor but 1.5‑fold more reactive than NFSI under identical conditions [1]. This moderate reactivity is advantageous for substrates prone to over-fluorination or decomposition with highly reactive electrophiles.

Electrophilic Fluorination Kinetic Analysis Reactivity Scale

NFPy Active Fluorine Content vs. NFSI

The active fluorine content (mass of electrophilic fluorine per gram of reagent) directly influences the amount of reagent required to achieve a target molar quantity of fluorine transfer. Vendor technical data sheets report NFPy contains 57.3 mg/g of active fluorine . For comparison, the widely used sulfonimide reagent NFSI contains 60.2 mg/g of active fluorine .

Fluorinating Reagent Procurement Active Fluorine Payload Reagent Stoichiometry

Thermal Stability of NFPy vs. N-Fluoropyridinium Tetrafluoroborate

The patent literature directly compares the melting point of NFPy (heptafluorodiborate salt) with its tetrafluoroborate analog. NFPy exhibits a melting point of 196–197 °C, whereas N-fluoropyridinium tetrafluoroborate melts at 90–91 °C [1]. The >100 °C higher melting point of NFPy indicates superior thermal stability and solid-state integrity, facilitating safer storage and handling at ambient temperatures.

Reagent Thermal Stability N-Fluoropyridinium Salts Safety and Handling

Steroid Fluorination Yield and Selectivity Profile vs. Selectfluor and NFSI

In a comparative study of steroid 3,5-dienol acetate fluorination, NFPy gave a 96% yield of a 1:1 α/β‑fluoro isomer mixture at 40 °C, but at elevated temperatures (80 °C) the β‑fluoro isomer underwent dehydrohalogenation to a 3‑keto 4,6‑diene byproduct, lowering the effective yield [1]. Under the same conditions, Selectfluor suppressed this elimination and afforded better β‑selectivity, while N-fluorosulfonimides (NFSI class) gave high β‑selectivity but only moderate yields [1].

Steroid Functionalization Fluorination Yield Selectivity Comparison

Optimal Application Scenarios for N-Fluoropyridinium Pyridine Heptafluorodiborate Based on Quantitative Performance Data


Fluorination of Activated Olefins (Enol Esters, Silyl Enol Ethers, Enamines) Requiring Moderate Electrophilicity

NFPy's kinetic reactivity, lying between Selectfluor and NFSI [1], makes it an ideal candidate for the fluorination of highly activated olefins where Selectfluor's high reactivity may cause over-fluorination or substrate decomposition. Its moderate electrophilicity enables clean conversion of enol derivatives to α‑fluoro carbonyl compounds under mild conditions [2].

α‑Fluorination of Sulfides Under Mild Conditions

NFPy effectively transfers fluorine to the α‑position of sulfides [1]. This reactivity profile, combined with its safe handling characteristics and non‑hygroscopic nature [2], makes it a practical choice for introducing fluorine into sulfur‑containing intermediates in pharmaceutical and agrochemical synthesis where anhydrous conditions cannot be rigorously maintained.

Process Development Requiring a Thermally Stable, Non‑Hygroscopic N–F Reagent

With a melting point >196 °C—over 100 °C higher than its tetrafluoroborate analog [1]—NFPy offers superior thermal stability and resistance to decomposition during prolonged storage or mild heating. Its non‑hygroscopic, water‑ and organic‑soluble nature [2] simplifies handling and reaction setup, making it suitable for process chemistry workflows where reagent stability and ease of use are critical.

High‑Conversion Fluorinations Where β‑Selectivity Is Not the Primary Objective

In cases such as steroid fluorination, NFPy delivers excellent conversion (96% yield at 40 °C) [1]. Although Selectfluor may offer superior β‑selectivity for the same substrate class [1], NFPy remains a cost‑effective alternative when high overall conversion is the primary goal and epimerization or elimination can be controlled through temperature management.

Technical Documentation Hub

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